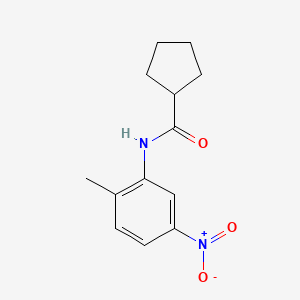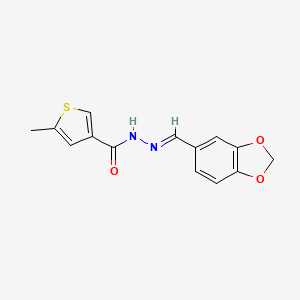
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide, also known as BMTCH, is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential applications in drug development. BMTCH is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the central nervous system. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects on neuronal activity. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been shown to modulate the activity of ion channels, such as the voltage-gated sodium channels and calcium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the inflammatory response. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the programmed cell death pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide and to determine its potential side effects.
Orientations Futures
There are several future directions for research on N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide, including the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to investigate the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide as a therapeutic agent for various neurological and psychiatric disorders, such as epilepsy, depression, and Alzheimer's disease. Furthermore, studies are needed to investigate the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide as a chemotherapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia. Finally, studies are needed to investigate the potential of N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide as a modulator of the immune system, which could have implications for the treatment of autoimmune diseases.
Méthodes De Synthèse
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide can be synthesized using various methods, including the reaction of 5-methyl-3-thiophenecarbohydrazide with salicylaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Other methods for synthesizing N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide include the reaction of 5-methyl-3-thiophenecarbohydrazide with salicylaldehyde in the presence of p-toluenesulfonic acid and the reaction of 5-methyl-3-thiophenecarbohydrazide with salicylaldehyde in the presence of acetic anhydride.
Applications De Recherche Scientifique
N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities in various animal models. N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has also been investigated for its potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. Furthermore, N'-(1,3-benzodioxol-5-ylmethylene)-5-methyl-3-thiophenecarbohydrazide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-4-11(7-20-9)14(17)16-15-6-10-2-3-12-13(5-10)19-8-18-12/h2-7H,8H2,1H3,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCHYTORAYOKHU-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-methylthiophene-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)
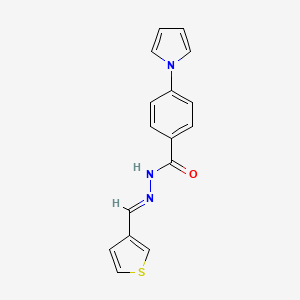
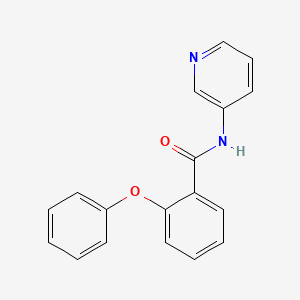
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)

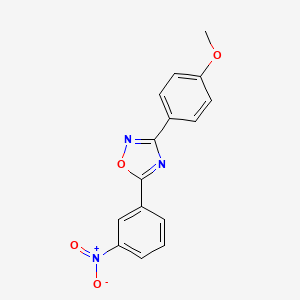
![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)
![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)
